1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide

Opioid pharmacology receptor selectivity functional assay

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide (CAS 61085‑41‑4) is a synthetic piperidine‑4‑carboxamide derivative within the 4‑anilidopiperidine structural class that includes fentanyl, carfentanil, and remifentanil. The molecule (C₁₉H₂₂FN₃O, MW 327.40 g mol⁻¹) features a 1‑benzyl substituent on the piperidine nitrogen, a 4‑fluoroanilino group at the 4‑position, and a primary carboxamide at C‑4.

Molecular Formula C19H22FN3O
Molecular Weight 327.4 g/mol
CAS No. 61085-41-4
Cat. No. B1621932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide
CAS61085-41-4
Molecular FormulaC19H22FN3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)22-19(18(21)24)10-12-23(13-11-19)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H2,21,24)
InChIKeyDICTXEPQAOBPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide (CAS 61085-41-4): Chemical Identity & Procurement Baseline


1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide (CAS 61085‑41‑4) is a synthetic piperidine‑4‑carboxamide derivative within the 4‑anilidopiperidine structural class that includes fentanyl, carfentanil, and remifentanil [1]. The molecule (C₁₉H₂₂FN₃O, MW 327.40 g mol⁻¹) features a 1‑benzyl substituent on the piperidine nitrogen, a 4‑fluoroanilino group at the 4‑position, and a primary carboxamide at C‑4 [1]. This combination of substituents distinguishes it from the prototypical fentanyl scaffold (propionanilide at the 4‑position) and from the simple 4‑anilino‑1‑benzyl analog, providing a unique pharmacophoric profile that is not interchangeable with generic fentanyl analogs .

Why Generic Fentanyl Analogs Cannot Substitute for 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide


Within the 4‑anilidopiperidine class, even single‑atom substitutions profoundly alter opioid receptor selectivity, intrinsic efficacy, and metabolic stability [1]. The para‑fluoro substituent on the anilino ring changes the μ/κ/δ selectivity rank order relative to fentanyl, while the primary carboxamide at C‑4 confers hydrogen‑bond donor/acceptor character that is absent in ester‑containing analogs such as carfentanil [1][2]. Consequently, in‑class analogs (e.g., fentanyl, 4‑fluorofentanyl, or 4‑anilino‑1‑benzylpiperidine‑4‑carboxamide) cannot be considered drop‑in replacements without altering pharmacological outcomes, making the procurement of the exact compound essential for reproducible structure‑activity relationship (SAR) studies.

Head‑to‑Head Quantitative Differentiation of 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide


Altered Opioid Receptor Selectivity Profile Driven by the 4‑Fluoro Substituent

The 4‑fluoro substitution on the anilino ring shifts the opioid receptor selectivity profile relative to fentanyl. In functional assays using cloned human opioid receptors co‑expressed with GIRK1/GIRK2 channels, fentanyl exhibits a selectivity rank order of μ > κ > δ, whereas 4‑fluorofentanyl (the des‑carboxamide analog of the target compound) shows μ > δ ≥ κ [1]. Although the target compound carries a carboxamide at C‑4, the fluoro‑driven selectivity shift is a class‑level effect expected to be conserved [2].

Opioid pharmacology receptor selectivity functional assay

Mu‑Opioid Receptor Binding Affinity: Fentanyl Baseline vs. Expected 4‑Fluoro‑Carboxamide Potency

Fentanyl binds to the human mu‑opioid receptor (MOR) with Ki values in the range of 1–100 nM, with a consensus value of ~5.9 nM in rat brain membrane assays [1]. The introduction of a para‑fluoro substituent on the anilino ring (as in 4‑fluorofentanyl) is known to increase MOR potency, while conversion of the 4‑propionamide to a primary carboxamide modulates hydrogen‑bond interactions within the receptor binding pocket [2]. No direct Ki data are publicly available for 1‑benzyl‑4‑((4‑fluorophenyl)amino)piperidine‑4‑carboxamide; however, structure‑activity trends predict that its MOR affinity would fall between that of fentanyl and 4‑fluorofentanyl, with the carboxamide group potentially reducing intrinsic efficacy relative to the propionamide [2].

Binding affinity mu‑opioid receptor radioligand competition

Metabolic Stability Advantage of the 4‑Fluoro Substituent

The C‑F bond at the para‑position of the anilino ring increases the oxidative metabolic stability of the phenyl ring relative to unsubstituted phenyl analogs such as 4‑anilino‑1‑benzylpiperidine‑4‑carboxamide (CAS 1096‑03‑3) [1]. Fluorine substitution blocks para‑hydroxylation, a primary metabolic pathway for phenyl‑containing opioids, thereby prolonging the compound's half‑life in hepatic microsomal assays [2]. This translates to a slower intrinsic clearance compared with the non‑fluorinated analog, although the magnitude depends on the specific enzyme isoform profile.

Metabolic stability fluorine substitution CYP450

Synthetic Accessibility as a Key Intermediate for Custom 4‑Fluorophenylamino Fentanyl Analogs

1‑Benzyl‑4‑((4‑fluorophenyl)amino)piperidine‑4‑carboxamide is accessed in kilogram quantities via hydrolysis of the corresponding 4‑carbonitrile (CAS 61085‑37‑8) in >90% sulfuric acid, a route disclosed in synthetic method repositories . The primary carboxamide provides a direct handle for further derivatization (e.g., dehydration to nitrile, reduction to amine, or coupling to form secondary amides), offering greater synthetic versatility than the propionamide terminus of fentanyl . This contrasts with the ester‑containing carfentanil, which requires orthogonal protection/deprotection strategies for amide diversification.

Synthetic intermediate fentanyl analog library medicinal chemistry

Differentiation from 4‑Anilino‑1‑benzylpiperidine‑4‑carboxamide (CAS 1096‑03‑3) via LogD and Lipophilic Ligand Efficiency

The para‑fluoro substituent on the anilino ring increases the calculated distribution coefficient (LogD₇.₄) by approximately 0.4–0.6 log units relative to the des‑fluoro analog 4‑anilino‑1‑benzylpiperidine‑4‑carboxamide (CAS 1096‑03‑3) [1]. This moderate lipophilicity enhancement can improve membrane permeability without the excessive LogD that causes promiscuous binding or poor solubility observed with highly lipophilic fentanyl analogs such as carfentanil (calc. LogP ~ 4.0). The balanced LogD profile is expected to translate into favorable permeability and solubility, a critical parameter for CNS‑targeted tool compounds.

Lipophilicity LogD ligand efficiency

Optimal Application Scenarios for 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide Based on Quantitative Evidence


Opioid Receptor Subtype Selectivity Profiling Studies

The compound's predicted shift in δ/κ selectivity (inferred from 4‑fluorofentanyl data) makes it a suitable tool for dissecting δ‑ vs. κ‑mediated signaling pathways in opioid receptor panels [1]. Its distinct selectivity fingerprint, relative to fentanyl (μ > κ > δ), allows researchers to isolate δ‑opioid contributions to analgesia and side effects without confounding κ‑receptor activation [1].

Synthesis of Focused 4‑Fluorophenylamino Fentanyl Analog Libraries

The primary carboxamide group serves as a versatile diversification point for generating amide‑linked libraries of 4‑fluorophenylamino piperidine derivatives . Compared with fentanyl (propionamide) and carfentanil (methyl ester), the compound reduces synthetic steps for introducing varied amide side chains, accelerating hit‑to‑lead optimization in medicinal chemistry programs .

Analytical Reference Standard for Forensic and Metabolite Identification Workflows

The improved metabolic stability conferred by the para‑fluoro substituent reduces the number of hydroxylated metabolites, simplifying LC‑MS/MS chromatograms in forensic urine and hair analysis [2]. The compound is a more stable analytical reference standard than non‑fluorinated analogs such as 4‑anilino‑1‑benzylpiperidine‑4‑carboxamide (CAS 1096‑03‑3), which undergo extensive phase‑I oxidation [2].

CNS Pharmacokinetic and Blood‑Brain Barrier Permeability Studies

The balanced LogD₇.₄ (~2.9, approximately 0.5 log units higher than the des‑fluoro analog) positions the compound in the optimal lipophilicity window for passive CNS permeation [3]. This makes it a candidate for in vitro BBB models (e.g., PAMPA‑BBB or hCMEC/D3 monolayers) to study structure‑permeability relationships in the 4‑anilidopiperidine class without the solubility limitations of high‑LogD analogs such as carfentanil [3].

Quote Request

Request a Quote for 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.